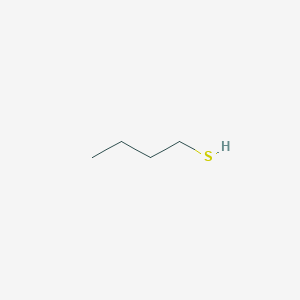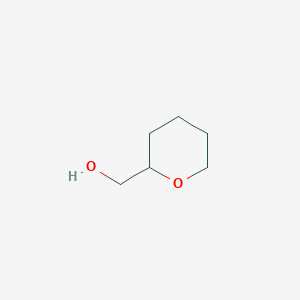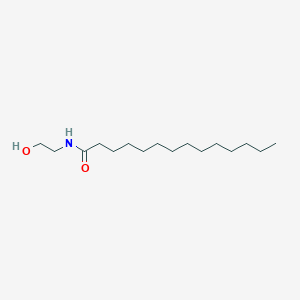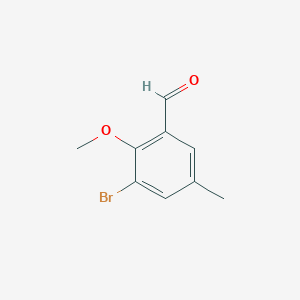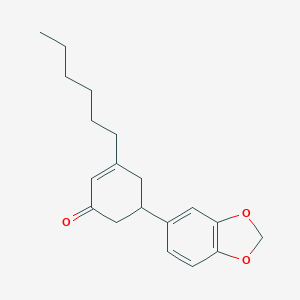
Piperonyl cyclonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of piperonyl cyclonene is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria, fungi, and viruses. This disruption leads to the death of the microorganisms.
Biochemische Und Physiologische Effekte
Piperonyl cyclonene has been found to have low toxicity and is not harmful to humans or animals at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It has also been found to have some mutagenic and carcinogenic properties, which need to be further studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using piperonyl cyclonene in lab experiments is its low cost and easy synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, its low solubility in water can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of piperonyl cyclonene. One area of interest is its potential use in the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is its potential use as a pesticide and insecticide. Further studies are also needed to fully understand its mechanism of action and to determine its safety for human and animal use.
Conclusion:
In conclusion, piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential and to determine its safety for human and animal use.
Synthesemethoden
Piperonyl cyclonene can be synthesized by the cyclization of piperonyl chloride with sodium ethoxide in ethanol. The reaction takes place at room temperature and yields a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Piperonyl cyclonene has been widely studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use as a pesticide and insecticide.
Eigenschaften
CAS-Nummer |
119-89-1 |
|---|---|
Produktname |
Piperonyl cyclonene |
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |
InChI-Schlüssel |
JBVNWTXRFKZNBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Andere CAS-Nummern |
8066-12-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



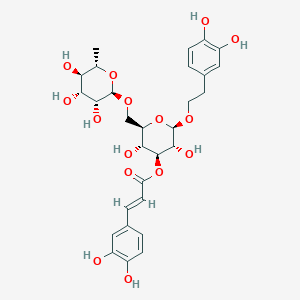
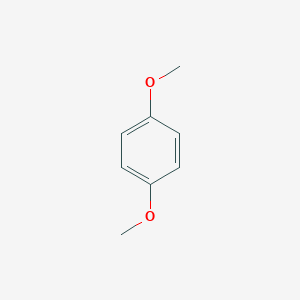
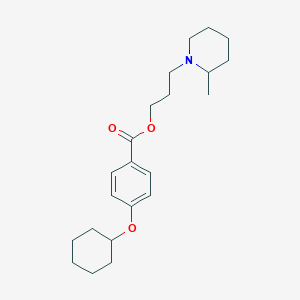
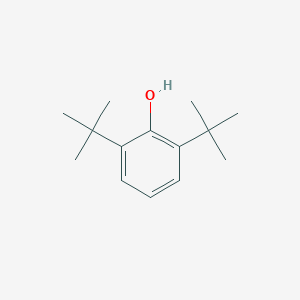
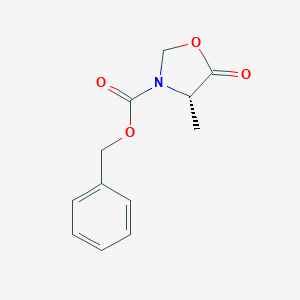
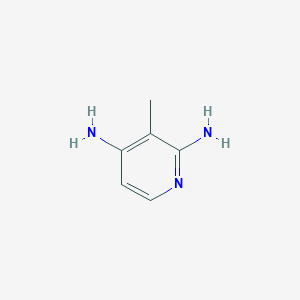
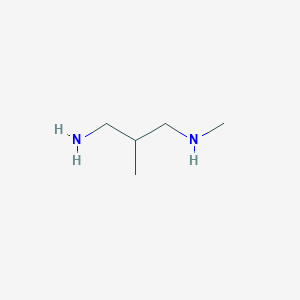
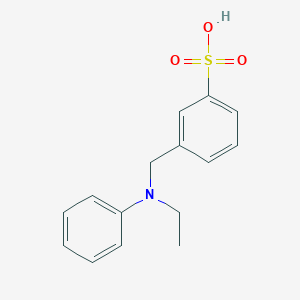
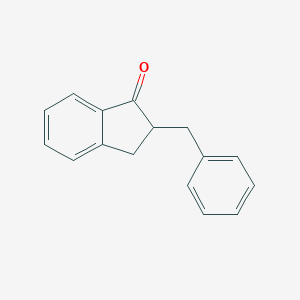
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
